Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-

Catalog No.
S703287
CAS No.
119-70-0
M.F
C12H13N3O3S
M. Wt
279.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)am...

CAS Number

119-70-0

Product Name

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-

IUPAC Name

5-amino-2-(4-aminoanilino)benzenesulfonic acid

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

InChI

InChI=1S/C12H13N3O3S/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18/h1-7,15H,13-14H2,(H,16,17,18)

InChI Key

VKURVCNKVWKGLX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O

The exact mass of the compound Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid (CAS 119-70-0), commercially known as FC acid, is a critical polyaromatic amine intermediate primarily utilized in the synthesis of high-performance azo dyes. Characterized by a diphenylamine core, two primary amino groups, and a sulfonic acid moiety, this compound is engineered for complex, multi-step diazotization and coupling reactions. In industrial procurement, its value is defined by its high nitrite value (typically ≥92.0%) and its ability to form stable, water-soluble azo chromophores. These properties make it an indispensable precursor for producing deep-shade direct dyes, such as C.I. Direct Black 22, which are heavily relied upon in the textile, leather, and paper industries [1].

Attempting to substitute FC acid with simpler aromatic amines or non-sulfonated diaminodiphenylamines leads to cascading failures in both synthesis and final product performance. The absence of the sulfonic acid group drastically reduces the intermediate's solubility in alkaline aqueous media, forcing manufacturers to use costly and environmentally hazardous organic solvents during diazotization. Furthermore, replacing FC acid with mono-amino analogs (e.g., 4-aminodiphenylamine-2-sulfonic acid) truncates the azo coupling chain. This prevents the formation of the extended poly-azo networks required to achieve deep, rich colors, resulting in dyes with inferior molar absorptivity, poor substrate affinity, and unacceptable wash fastness on cellulosic fibers[1].

Aqueous Processability and Diazotization Compatibility

In industrial dye synthesis, the presence of the sulfonic acid moiety in FC acid allows for near-complete dissolution in dilute alkaline solutions (e.g., sodium carbonate), which is a strict prerequisite for homogeneous diazotization. Compared to the non-sulfonated baseline, 4,4'-diaminodiphenylamine, which remains largely insoluble in alkaline water and requires organic co-solvents or strong acid suspensions, FC acid demonstrates superior aqueous processability. This structural advantage directly enables the green, solvent-free synthesis of water-soluble direct dyes [1].

Evidence DimensionAqueous solubility in alkaline media for synthesis
Target Compound DataHighly soluble (insolubles ≤ 0.20% in dilute Na2CO3)
Comparator Or Baseline4,4'-diaminodiphenylamine (insoluble in alkaline water)
Quantified DifferenceEnables 100% aqueous processing vs. requiring organic solvents
ConditionsStandard industrial diazotization conditions (dilute Na2CO3, 0-5 °C)

Eliminates the need for organic solvents during dye synthesis, significantly lowering procurement costs for waste management and improving process safety.

Chromophore Extension via Dual Amination

The molecular architecture of FC acid features two primary amino groups at the para positions of the diphenylamine core, enabling tetrazotization and subsequent dual coupling. When compared to mono-amino precursors like 4-aminodiphenylamine-2-sulfonic acid, FC acid facilitates the formation of extended poly-azo networks. This structural extension provides twice the coupling sites, which is quantitatively linked to a significant bathochromic shift, essential for achieving the deep, broad-spectrum absorption required for black and navy dyes.

Evidence DimensionDiazotization capacity
Target Compound Data2 reactive primary amines (capable of tetrazotization)
Comparator Or Baseline4-aminodiphenylamine-2-sulfonic acid (1 reactive primary amine)
Quantified Difference2x coupling sites, enabling poly-azo vs. mono-azo formation
ConditionsSequential azo coupling reactions

Procurement of this specific dual-amine precursor is mandatory for synthesizing deep-shade direct dyes that cannot be achieved with mono-amino alternatives.

Purity-Dependent Yield in Dye Manufacturing

The commercial viability of dye intermediates relies heavily on their active amine content, measured as the nitrite value. High-grade FC acid provides a nitrite value of ≥92.0%, ensuring precise stoichiometric control during the addition of sodium nitrite. In contrast, substituting with lower-grade or crude polyaromatic amine mixtures often introduces elevated levels of unreacted precursors (e.g., p-phenylenediamine > 0.5%). These impurities competitively couple to form off-shade byproducts, which significantly reduces the overall yield of the target dye and complicates effluent treatment[1].

Evidence DimensionActive amine content (Nitrite Value)
Target Compound Data≥92.0% active content (PPD impurity < 0.5%)
Comparator Or BaselineCrude polyaromatic amine mixtures (<85% active content)
Quantified Difference>7% higher active yield and prevention of off-shade byproducts
ConditionsIndustrial titration and coupling yield assessment

High nitrite value directly correlates to higher final dye yield and reduces the cost of downstream purification to remove off-shade impurities.

Synthesis of C.I. Direct Black 22 and Direct Blue 175

FC acid is the mandatory central building block for these specific poly-azo dyes, where its dual amino groups and sulfonic acid moiety ensure both the deep color profile and the necessary water solubility for textile dyeing[1].

Cellulosic Fiber Coloration

Utilized in the formulation of dyes specifically targeted for cotton and viscose, where the sulfonic acid group improves the dye's affinity and fastness to the cellulosic substrate .

Advanced Polymeric Materials and Copolymers

Employed as a functional monomer in the development of specialized polyaniline copolymers or sulfonated membranes, where the diphenylamine core provides redox activity and the sulfonic acid group imparts inherent hydrophilicity and ion-exchange capabilities [2].

XLogP3

1.4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 138 of 140 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

119-70-0

Wikipedia

5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-: ACTIVE

Dates

Last modified: 08-15-2023

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